Acridinium, 9-amino-10-methyl-, bromide
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Overview
Description
Acridinium, 9-amino-10-methyl-, bromide is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 9-amino-10-methyl-, bromide typically involves the reaction of 9-aminoacridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds under mild heating to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 9-amino-10-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, acridones, and dihydroacridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acridinium, 9-amino-10-methyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acridinium, 9-amino-10-methyl-, bromide primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
Acridinium, 9-amino-10-methyl-, bromide stands out due to its specific substitution pattern, which imparts unique photophysical properties and enhances its efficacy as a photoredox catalyst. Its ability to intercalate into DNA and inhibit critical enzymes also makes it a valuable compound in anticancer research .
Properties
CAS No. |
64046-88-4 |
---|---|
Molecular Formula |
C14H13BrN2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
10-methylacridin-10-ium-9-amine;bromide |
InChI |
InChI=1S/C14H12N2.BrH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H |
InChI Key |
OWJRDXJDAWXHST-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[Br-] |
Related CAS |
951-01-9 (Parent) |
Origin of Product |
United States |
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